4-(Pyridin-3-yloxy)benzohydrazide
Description
4-(Pyridin-3-yloxy)benzohydrazide is a benzohydrazide derivative characterized by a pyridinyloxy substituent at the para position of the benzohydrazide scaffold. Its structure comprises a benzoic acid hydrazide core (C₆H₅CONHNH₂) with a 3-pyridinyloxy group (-O-C₅H₄N) attached at the 4-position of the benzene ring . This compound is structurally analogous to other hydrazide-hydrazones, which are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Properties
CAS No. |
877874-62-9 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-pyridin-3-yloxybenzohydrazide |
InChI |
InChI=1S/C12H11N3O2/c13-15-12(16)9-3-5-10(6-4-9)17-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |
InChI Key |
JMJQQIOVRZHOCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NN |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
- Electron-Donating vs. In contrast, the CF₃ group in 4-(trifluoromethyl)benzohydrazide provides stronger electron withdrawal, which may improve metabolic stability and target affinity.
- Hydrogen Bonding: The dimethylamino group in 4-(dimethylamino)benzohydrazide facilitates hydrogen bonding, critical for crystal packing and enzyme interactions. The pyridinyloxy group may similarly engage in H-bonding via its nitrogen atom.
Anticancer Activity
Benzohydrazides with aromatic substituents exhibit notable cytotoxicity:
- Compound 5a (4-(6-chloro-benzimidazolyl)-benzohydrazide) showed IC₅₀ = 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .
Antimicrobial Activity
- Benzohydrazides with sulfonyl (4-SO₂CH₃) or fluoro (4-F) groups exhibited zone of inhibition (ZI) values of 19–25 mm against E. coli, S. aureus, and P. aeruginosa .
- Hydrazone-clubbed oxadiazoles (e.g., compound 78 ) showed 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthine .
The pyridine ring in this compound could enhance antibacterial activity by improving membrane permeability or targeting bacterial enzymes.
Enzyme Inhibition
- 4-(Trifluoromethyl)benzohydrazide hydrazones inhibited AChE via mixed-type inhibition, with compound 2l (IC₅₀ = 46.8 µM) being the most potent .
- Tetracaine hydrazide-hydrazones (e.g., 2e–2k ) displayed cytostatic properties, influenced by chloro/fluoro substituents .
The pyridinyloxy group’s nitrogen may mimic acetylcholine’s quaternary ammonium, enhancing cholinesterase binding.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using Pyridinyloxy’s moderate polarity. The tert-butyl derivative is highly hydrophobic (LogP > 4), whereas the pyridinyloxy group balances polarity and lipophilicity.
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